4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride

Beschreibung

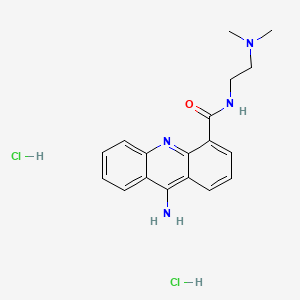

This compound is a dihydrochloride salt of a 9-aminoacridine-4-carboxamide derivative. Its structure features an acridine core substituted with an amino group at position 9 and a carboxamide group at position 4, linked to a 2-(dimethylamino)ethyl side chain. The dihydrochloride salt enhances aqueous solubility, critical for pharmacological applications. The compound functions as a DNA intercalator and topoisomerase poison, disrupting DNA replication and exhibiting antitumor activity .

Eigenschaften

CAS-Nummer |

89459-02-9 |

|---|---|

Molekularformel |

C18H22Cl2N4O |

Molekulargewicht |

381.3 g/mol |

IUPAC-Name |

9-amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide;dihydrochloride |

InChI |

InChI=1S/C18H20N4O.2ClH/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14;;/h3-9H,10-11H2,1-2H3,(H2,19,21)(H,20,23);2*1H |

InChI-Schlüssel |

AZVUMZINIXQUTO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N.Cl.Cl |

Verwandte CAS-Nummern |

89459-43-8 (Parent) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Traditional Two-Step Synthesis via Acridine-Carboxylic Acid Intermediates

The earliest documented method involves a two-step process starting from acridone (1). Stage (i) reduces acridone using an aluminum-mercury amalgam in aqueous ethanol under reflux with potassium hydroxide, followed by reoxidation with FeCl₃ to yield acridine-carboxylic acid (2). Stage (ii) couples the carboxylic acid with N,N-dimethylethylenediamine using 1,1-carbonyldiimidazole (CDI) in dimethylformamide (DMF).

Key Reaction Conditions:

-

Reduction/Oxidation: Ethanol/H₂O, Al-Hg amalgam, FeCl₃, 12–24 hours.

-

Coupling: CDI (1.2 eq), DMF, 60°C, 6 hours.

Limitations:

Improved Single-Pot Coupling Avoiding CDI

A Chinese patent (CN1255918A) introduces a streamlined approach that eliminates CDI, reducing byproduct formation. The method directly couples acridone-4-carboxylic acid with N,N-dimethylethylenediamine using tetramethylurea (TMU) as both solvent and base.

Procedure:

-

Acridone-4-carboxylic acid (1 eq) is suspended in TMU.

-

N,N-dimethylethylenediamine (1.1 eq) is added dropwise at 0°C.

-

The mixture is stirred at 25°C for 8 hours, followed by dilution with ethyl acetate and washing with 1 M HCl.

Advantages:

-

Yield Improvement: 68–72% (compared to 45–50% in traditional methods).

-

Byproduct Management: TMU forms water-soluble tetramethylurea, simplifying purification.

Critical Analysis of Reaction Parameters

Solvent and Temperature Optimization

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Solvent | Ethanol/H₂O (Stage i); DMF | Tetramethylurea (TMU) |

| Temperature | Reflux (Stage i); 60°C | 0°C → 25°C (ambient) |

| Reaction Time | 18–24 hours (Stage i) | 8 hours |

The shift to TMU avoids DMF’s toxicity and enables ambient-temperature coupling, reducing energy input.

Purification Challenges and Solutions

-

Traditional Method: Requires multiple aqueous washes (NaHCO₃, H₂O) and column chromatography due to CDI-derived dicyclohexylurea byproducts.

-

Improved Method: Acidic workup (1 M HCl) precipitates the product, bypassing chromatography.

Final Conversion to Dihydrochloride Salt

The free base is converted to its dihydrochloride form by treating with HCl gas in anhydrous ether or aqueous HCl (2 eq).

Procedure:

-

Dissolve the free base in dry dichloromethane.

-

Bubble HCl gas until pH < 2.

-

Filter and recrystallize from ethanol/ether.

Purity: >98% (HPLC).

Analytical Characterization

Spectroscopic Data:

-

¹H NMR (D₂O): δ 8.52 (s, 1H, acridine H-1), 7.89–7.45 (m, 6H, aromatic), 3.72 (t, 2H, CH₂N), 3.02 (s, 6H, N(CH₃)₂).

-

MS (ESI+): m/z 353.2 [M+H]⁺.

X-ray Crystallography:

The carboxamide group adopts a planar conformation, with the carbonyl oxygen forming an intramolecular hydrogen bond to the protonated acridine nitrogen (N–H···O = 2.68 Å).

Applications and Derivative Synthesis

The dihydrochloride salt’s enhanced solubility facilitates preclinical testing as a topoisomerase II inhibitor. Structural analogs prioritize:

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Acridincarboxamid, 9-Amino-N-(2-(Dimethylamino)ethyl)-, Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Carboxamidgruppe in ein Amin umwandeln.

Substitution: Die Aminogruppe kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: N-Oxide der Verbindung.

Reduktion: Amine und andere reduzierte Derivate.

Substitution: Substituierte Acridinderivate.

Wissenschaftliche Forschungsanwendungen

Overview

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Belonging to the class of acridine derivatives, it exhibits a range of biological activities, particularly as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes. This article delves into its applications across various scientific domains, supported by data tables and case studies.

Cancer Research

4-Acridinecarboxamide has been extensively studied for its potential in cancer treatment. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a powerful anticancer agent. In vitro studies have demonstrated its efficacy against various cancer cell lines, including those from breast and lung cancers.

The compound exhibits notable biological activities beyond anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate that acridine derivatives can exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases like Alzheimer's, showcasing potential neuroprotective effects .

Pharmacological Studies

Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics, which are crucial for its therapeutic applications. Its high solubility in biological fluids enhances its bioavailability.

Case Study 1: Antitumor Efficacy

A study conducted by Denny et al. evaluated the antitumor efficacy of 4-Acridinecarboxamide in xenograft models of human tumors. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as a chemotherapeutic agent .

Case Study 2: Mechanistic Insights

Research published in Nature explored the structural interactions between the compound and DNA using X-ray crystallography. The findings confirmed that specific interactions between the acridine moiety and DNA are critical for its topoisomerase inhibitory activity .

Wirkmechanismus

The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase enzymes. By intercalating into DNA, it disrupts the normal function of the DNA molecule, leading to the inhibition of DNA replication and transcription. This action is particularly effective against rapidly dividing cancer cells. The compound also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its antitumor activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Modifications in the Side Chain

Chain Length Variations

- N-[3-(Dimethylamino)propyl] Analog (DB02842): Replacing the ethyl group with a propyl chain increases side chain flexibility.

- N-[4-(Dimethylamino)butyl] Analog (8AD): A butyl chain further increases lipophilicity, which could improve membrane permeability but reduce solubility.

Terminal Functional Group Modifications

- Morpholinylethyl Substituent: Replacing dimethylamino with morpholinyl (e.g., 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide) introduces a heterocyclic amine. X-ray crystallography shows this group forms hydrogen bonds with DNA's major groove, stabilizing intercalation and improving topoisomerase inhibition compared to the dimethylaminoethyl parent compound .

Substituents on the Acridine Core

Halogenation

- 7-Chloro Derivative (CAS 89459-62-1): Introducing chlorine at position 7 increases electron-withdrawing effects, enhancing DNA intercalation strength. This modification correlates with higher DNA strand breakage and cytotoxicity in vitro .

Carboxamide vs. Carboxylate Ester

- Carboxylate Ester Analog (CID 46666): Replacing the carboxamide with an ester group (e.g., 2-(diethylamino)ethyl 9-acridinecarboxylate) reduces hydrogen-bonding capacity with DNA, leading to weaker intercalation and lower antitumor activity .

Key Findings :

Pharmacokinetic Considerations

- Solubility : The dihydrochloride salt of the parent compound has superior aqueous solubility (>50 mg/mL) compared to free bases (e.g., <5 mg/mL for the butyl analog) .

- Metabolism : Longer alkyl chains (e.g., butyl) may slow hepatic clearance, increasing plasma half-life but risking accumulation-related toxicity .

Biologische Aktivität

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride (commonly referred to as DACA) is a synthetic compound belonging to the acridine family. It has garnered attention for its potential biological activities, particularly in the field of oncology as an anticancer agent. This article explores the biological activity of DACA through various studies, including its mechanisms of action, pharmacokinetics, and therapeutic potential.

- Chemical Name : 9-amino-N-(2-(dimethylamino)ethyl)-4-acridinecarboxamide dihydrochloride

- CAS Number : 89459-43-8

- Molecular Formula : C18H20N4O2·2HCl

- Molecular Weight : 411.3 g/mol

DACA functions primarily as a topoisomerase II inhibitor , which is critical in DNA replication and transcription. By intercalating into DNA, it disrupts the topoisomerase-mediated processes, leading to DNA strand breaks. This mechanism is similar to other known anticancer agents and highlights DACA's potential in cancer therapy.

Key Mechanisms:

- DNA Intercalation : DACA binds to DNA, preventing topoisomerase II from performing its function.

- Cytotoxicity : Studies have shown that DACA exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

DACA has been evaluated in several preclinical studies for its anticancer properties. For instance, a study published in PubMed indicated that DACA undergoes metabolic conversion to acridone metabolites by aldehyde oxidase, which plays a significant role in its elimination and efficacy in human patients .

Case Studies and Research Findings

- Clinical Trials : DACA has been subjected to clinical trials where its safety and efficacy were assessed. The results indicated promising anticancer activity with manageable side effects.

- Comparative Metabolism Study : A comparative study involving human and rodent liver preparations demonstrated significant differences in DACA metabolism. The intrinsic clearance values varied greatly between species, suggesting that rodent models may not accurately predict human drug interactions .

Pharmacokinetics

The pharmacokinetic profile of DACA indicates moderate absorption with a potential for significant first-pass metabolism. The compound's interaction with cytochrome P450 enzymes suggests that it could influence the metabolism of co-administered drugs.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High tissue affinity |

| Metabolism | Hepatic (predominantly via AO) |

| Elimination Half-life | Variable (dependent on species) |

Safety and Toxicology

Toxicological assessments have shown that while DACA exhibits anticancer properties, it also poses risks associated with cytotoxicity. In vitro studies have reported dose-dependent cytotoxic effects on non-cancerous cells, indicating the need for careful dosing strategies in therapeutic applications.

Q & A

Basic Question: What is the primary mechanism of action of this compound in DNA interaction, and how does it influence topoisomerase II activity?

Answer:

The compound intercalates between CpG dinucleotide steps in DNA, causing structural perturbations such as unwinding at CpG sites (steps 1 and 2 by 10–12°) and overwinding at TpA steps (11°). The protonated dimethylamino/morpholino side chain occupies positions near guanine N7/O6 in the major groove, forming hydrogen bonds via bridging water molecules (e.g., between the 4-carboxamide NH and guanine G2 phosphate) . This intercalation stabilizes topoisomerase II-DNA cleavage complexes, poisoning the enzyme by preventing religation of DNA strands. The side chain’s interaction with the major groove is critical for enhancing drug-DNA-topoisomerase ternary complex formation .

Basic Question: Which experimental techniques are most effective for studying DNA binding kinetics and structural interactions of this compound?

Answer:

- X-ray crystallography (1.55–1.8 Å resolution) resolves drug-DNA complex structures, revealing intercalation geometry, side-chain positioning, and helical perturbations (e.g., alternating C3'-exo/C2'-endo sugar conformations) .

- Stopped-flow spectrophotometry quantifies DNA dissociation rates (e.g., non-phenyl 5-substituents reduce dissociation by 3×) and correlates kinetics with cytotoxicity .

- Thermal denaturation assays (monitored via UV-Vis or circular dichroism) measure DNA stabilization (ΔTm) to assess intercalation strength .

Basic Question: How do structural modifications (e.g., 5-substituents) influence DNA binding affinity and biological activity?

Answer:

5-substituents (e.g., fluorine, phenyl groups) enhance stacking interactions with cytosine in CpG sites, reducing dissociation rates by 3× and increasing cytotoxicity 4× . Non-polar substituents improve stacking, while polar groups may disrupt hydration. However, 5-phenyl derivatives exhibit uncoupled DNA binding/cytotoxicity, suggesting direct interaction with topoisomerase II’s catalytic domain rather than purely DNA-mediated effects .

Advanced Question: How can researchers resolve contradictions between DNA binding kinetics and observed biological activity (e.g., when binding affinity does not correlate with cytotoxicity)?

Answer:

- Kinetic vs. thermodynamic profiling : Measure both dissociation rates (stopped-flow) and equilibrium binding constants (ITC, fluorescence titrations) to distinguish transient vs. stable interactions .

- Topoisomerase-specific assays : Use DNA cleavage assays (e.g., plasmid relaxation assays) to evaluate drug-enzyme cooperativity independent of DNA binding .

- Structural modeling : Molecular dynamics simulations can predict side-chain interactions with topoisomerase II residues (e.g., catalytic tyrosine) that are not evident in DNA-only crystallography .

Advanced Question: What strategies optimize the compound’s intercalation efficacy while minimizing non-specific toxicity?

Answer:

- Side-chain engineering : Replace the dimethylamino group with morpholino or piperazine derivatives to modulate major groove interactions and reduce cationic charge (lowering non-specific membrane binding) .

- 5-position substituent screening : Prioritize small, electroneutral groups (e.g., methyl, fluoro) to enhance stacking without introducing steric clashes .

- Solubility enhancement : Dihydrochloride salt formulation improves aqueous solubility, critical for in vivo pharmacokinetic studies .

Advanced Question: How to analyze the role of water-mediated hydrogen bonding in drug-DNA complex stability?

Answer:

- High-resolution crystallography (≤1.8 Å) identifies bridging water molecules (e.g., between 4-carboxamide NH and guanine phosphate) .

- Isothermal titration calorimetry (ITC) quantifies enthalpy changes from water displacement during binding.

- Molecular dynamics simulations track water residency times and hydrogen-bond networks in the major groove .

Advanced Question: What methodologies validate the compound’s thermal stabilization of DNA duplexes in physiological conditions?

Answer:

- Differential scanning calorimetry (DSC) : Measures ΔTm shifts in short DNA duplexes (e.g., d(CGTACG)₂) to quantify stabilization .

- Circular dichroism (CD) : Monitors B-to-drug-induced conformational changes under varying ionic strengths and temperatures .

- NMR spectroscopy : Assigns chemical shift perturbations in DNA protons (e.g., H8/H6) to map intercalation sites and stacking effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.